molecular formula C14H14N2O4 B11706374 N'-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B11706374
M. Wt: 274.27 g/mol
InChI Key: WBQUSZKOUNJIQJ-DHDCSXOGSA-N
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Description

N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown promise in antimicrobial and anticancer research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of sulfuric acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide exerts its effects involves its interaction with biological molecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it targets rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(Furan-2-YL)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its methoxyphenoxy group, which enhances its solubility and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9-

InChI Key

WBQUSZKOUNJIQJ-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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